molecular formula C18H19BrO2 B132159 Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate CAS No. 114772-40-6

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate

Cat. No.: B132159
CAS No.: 114772-40-6
M. Wt: 347.2 g/mol
InChI Key: YHXCWNQNVMAENQ-UHFFFAOYSA-N
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Scientific Research Applications

Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of angiotensin II receptor antagonists and their effects on biological systems.

    Medicine: Utilized in the development of drugs for the treatment of hypertension and related cardiovascular diseases.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate may cause an allergic skin reaction . It should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .

Mechanism of Action

Target of Action

Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate is a biphenyl derivative that is primarily used in the preparation of angiotensin II receptor antagonists . Angiotensin II receptors play a crucial role in regulating blood pressure and fluid balance in the body.

Biochemical Pathways

The compound is involved in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. By acting as an antagonist to the angiotensin II receptors, it disrupts the normal functioning of this system, leading to its therapeutic effects .

Pharmacokinetics

It is soluble in chloroform, ethyl acetate, and dmso , which may influence its bioavailability and distribution in the body.

Action Environment

The action of Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, its solubility in various solvents can impact its distribution and efficacy in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate typically involves the bromination of tert-butyl 4’-methylbiphenyl-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

    Starting Material: Tert-butyl 4’-methylbiphenyl-2-carboxylate

    Reagent: Bromine or N-bromosuccinimide (NBS)

    Initiator: Azobisisobutyronitrile (AIBN)

    Conditions: Reflux

Industrial Production Methods

Industrial production of tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Comparison with Similar Compounds

Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate can be compared with other similar compounds such as:

    Tert-butyl 4’-(chloromethyl)biphenyl-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 4’-(iodomethyl)biphenyl-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Tert-butyl 4’-(methyl)biphenyl-2-carboxylate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

The uniqueness of tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate lies in its bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

tert-butyl 2-[4-(bromomethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXCWNQNVMAENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150847
Record name tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate
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Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-40-6
Record name tert-Butyl 4-bromomethylbiphenyl-2-carboxylate
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Record name Telmisartan impurity H [EP]
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Record name tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate
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Record name 1,1-dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate
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Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-(bromomethyl)-, 1,1-dimethylethyl ester
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Record name TERT-BUTYL 4'-(BROMOMETHYL)BIPHENYL-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a solution of 2-t-butoxycarbonyl-4'-methylbiphenyl (25.3 g, 95 mmol) in CCl4 (200 ml) were added freshly opened N-bromosuccinimide (17.6 g, 0.099 mole) and dibenzoyl peroxide (2.28 g, 0.0094 moles). The mixture was refluxed for 4 hours, cooled to room temperature and filtered. The filtrate was washed with sat. NaHSO3 (1×50 ml), sat. NaHCO3 (1×50 ml), water (1×50 ml), sat. NaCl (1×50 ml) and dried over MgSO4. The solution was filtered and concentrated in vacuo. The residue was dissolved in 100 ml of hot hexane. Crystallization gradually took place as the solution cooled. The flask was finally cooled to -20° C. and the precipitate recovered by filtration. The solid was washed with ice cold hexanes and dried in vacuo to give 27 g (88%) of a white solid. 1H-NMR (CDCl3): 1.23 (s, 9H), 4.53 (s, 2H), 7.2-7.5 (m, 7H), 7.68 (d, 1H).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a 500 mL round-bottom flask was added tert-butyl 4′-methylbiphenyl-2-carboxylate (7.04 g, 26.23 mmol), NBS (5.14 g, 28.85 mmol), AIBN (0.43 g, 2.62 mmol) and CCl4 (200 mL). The reaction mixture was refluxed for 2 h at 100° C. The completion of the reaction was monitored by analytical HPLC. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated to obtain the crude product which was purified by flash chromatography (AcOEt/Hexane 0→30%) to obtain the title compound.
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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